2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have gained significant interest in medicinal chemistry due to their potential as kinase inhibitors, which are crucial in the treatment of various cancers .
Mechanism of Action
Target of Action
The compound, also known as N-(3-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets kinase proteins . These proteins play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction . The compound has been found to inhibit the activity of several kinases, including Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck .
Mode of Action
The compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting the activity of kinase proteins. This results in the disruption of several cellular processes, including cell division and signal transduction . The inhibition of these kinases can lead to the suppression of oncogenic pathways, thereby inhibiting the growth and proliferation of cancer cells .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been found to induce apoptosis and arrest the cell cycle in cancer cells . Furthermore, it has shown potent anti-proliferative activities against certain cancer cells .
Preparation Methods
The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps. One common synthetic route includes the nucleophilic addition reaction of an isothiocyanate derivative with an intermediate compound . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maintain efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can interfere with signaling pathways in cells.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Ibrutinib: A BTK inhibitor used in the treatment of B-cell cancers.
Capmatinib: A selective cMET tyrosine kinase inhibitor approved for resistant non-small cell lung cancer.
Sunitinib: A multi-targeting tyrosine kinase inhibitor used for renal cell carcinoma and liver cancers. What sets 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide apart is its unique structural modifications that enhance its selectivity and potency against specific kinase targets.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEVDCCIIIBOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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